Polar Surface Area: 36% Higher TPSA Versus the 2-One Isomer Differentiates Solubility and Permeability Profile
The target compound records a topological polar surface area (TPSA) of 92.26 Ų, which is 24.26 Ų (36%) higher than the TPSA of 68 Ų computed for 3-(aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one, the direct 2-one positional isomer that lacks the 2-hydroxyl substituent [1]. This difference arises from the additional oxygen atom and associated hydrogen-bonding capacity contributed by the 2-hydroxy group. In drug-likeness filters (e.g., Veber rules), TPSA values below 140 Ų are generally associated with acceptable oral bioavailability, but within this range, a 36% relative increase can meaningfully shift aqueous solubility and passive transcellular permeability .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 92.26 Ų |
| Comparator Or Baseline | 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one (CAS 1529040-68-3): TPSA 68 Ų |
| Quantified Difference | +24.26 Ų (36% higher) |
| Conditions | Computed TPSA values; target compound from Chemsrc database; comparator from PubChem (CID 82503397, computed by Cactvs 3.4.6.11) |
Why This Matters
A 36% higher TPSA predicts measurably different aqueous solubility and cell-permeability behavior, making the target compound preferable when higher aqueous solubility is required or the 2-one isomer when greater membrane penetration is needed—the two are not functionally interchangeable.
- [1] PubChem. 3-(Aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one. CID 82503397. TPSA: 68 Ų; XLogP3-AA: 0; Molecular Weight: 175.19 g/mol; HBD: 2. View Source
